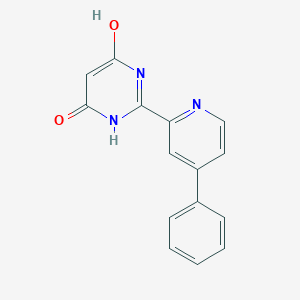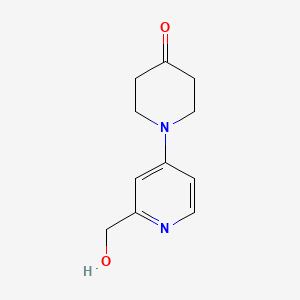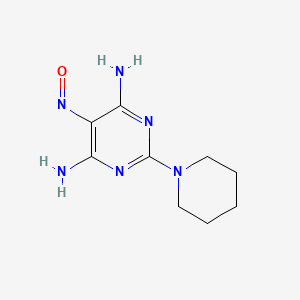
5-Nitroso-2-(piperidin-1-yl)pyrimidine-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-nitroso-2-(1-piperidyl)pyrimidine-4,6-diamine is a heterocyclic compound that contains a pyrimidine ring substituted with nitroso and piperidyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitroso-2-(1-piperidyl)pyrimidine-4,6-diamine typically involves the reaction of 2,4,6-triaminopyrimidine with sodium nitrite in dilute acetic acid . The process begins with the preparation of 2,4,6-triaminopyrimidine, which is then treated with sodium nitrite to introduce the nitroso group at the 5-position of the pyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-nitroso-2-(1-piperidyl)pyrimidine-4,6-diamine can undergo several types of chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under specific conditions.
Reduction: The nitroso group can be reduced to an amino group.
Substitution: The piperidyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 5-nitro-2-(1-piperidyl)pyrimidine-4,6-diamine.
Reduction: 5-amino-2-(1-piperidyl)pyrimidine-4,6-diamine.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-nitroso-2-(1-piperidyl)pyrimidine-4,6-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-nitroso-2-(1-piperidyl)pyrimidine-4,6-diamine involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to modifications that affect their function. The piperidyl group can enhance the compound’s ability to penetrate biological membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
5-nitroso-2,4,6-triaminopyrimidine: Similar structure but lacks the piperidyl group.
2-(1-piperidyl)pyrimidine-4,6-diamine: Similar structure but lacks the nitroso group.
Uniqueness
5-nitroso-2-(1-piperidyl)pyrimidine-4,6-diamine is unique due to the presence of both the nitroso and piperidyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
19791-46-9 |
|---|---|
Molecular Formula |
C9H14N6O |
Molecular Weight |
222.25 g/mol |
IUPAC Name |
5-nitroso-2-piperidin-1-ylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C9H14N6O/c10-7-6(14-16)8(11)13-9(12-7)15-4-2-1-3-5-15/h1-5H2,(H4,10,11,12,13) |
InChI Key |
UDLVGEHHKVEDQE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC(=C(C(=N2)N)N=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-Hydroxy-3,5-dimethylphenyl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14002494.png)
![3-[(Dodecylamino)methyl]-4-hydroxynaphthalene-1,2-dione](/img/structure/B14002495.png)
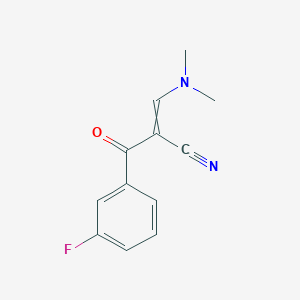

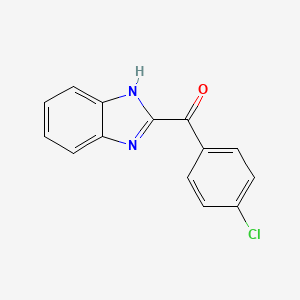
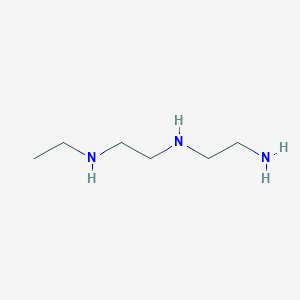
![2-[(Cyclooctyloxy)methyl]oxirane](/img/structure/B14002510.png)
![6-(Ethanesulfonyl)tetrazolo[1,5-b]pyridazine](/img/structure/B14002516.png)

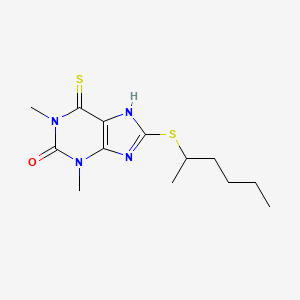
![4-[(2E)-3-(4-Chlorobutyl)triaz-2-en-1-yl]benzonitrile](/img/structure/B14002535.png)
